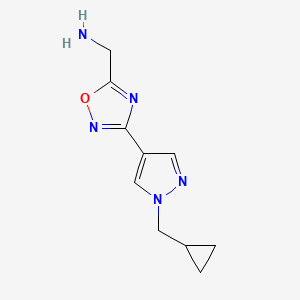
3-Chloro-5-(chloromethyl)-2-methoxypyridine
Descripción general
Descripción
“3-Chloro-5-(chloromethyl)-2-methoxypyridine” is a pyridine derivative. Pyridine derivatives are often used in the pharmaceutical industry for drug discovery and synthesis .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .
Molecular Structure Analysis
The molecular structure of “3-Chloro-5-(chloromethyl)-2-methoxypyridine” can be deduced from its name. It is a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a chloromethyl group (-CH2Cl) at the 5-position, a methoxy group (-OCH3) at the 2-position, and a chlorine atom at the 3-position .
Aplicaciones Científicas De Investigación
Agrochemical Industry Applications
3-Chloro-5-(chloromethyl)-2-methoxypyridine derivatives, particularly trifluoromethylpyridines (TFMP), play a significant role in the agrochemical industry. They are primarily used for the protection of crops from pests. The introduction of TFMP derivatives like fluazifop-butyl has led to the development of over 20 new agrochemicals with ISO common names . The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to their biological activity, making them a valuable asset in crop protection.
Pharmaceutical Industry Applications
In the pharmaceutical sector, TFMP derivatives have been incorporated into several approved drugs and veterinary products. Their unique structural motif is advantageous in enhancing the biological activity of pharmaceutical ingredients. Currently, five pharmaceutical and two veterinary products containing the TFMP moiety have market approval, with many more undergoing clinical trials . This highlights the potential of 3-Chloro-5-(chloromethyl)-2-methoxypyridine derivatives in developing new therapeutic agents.
Material Science Applications
The compound has been utilized in material science, particularly in the development of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). A study compared CSPs prepared by coating or covalent immobilization of cellulose tris (3-chloro-5-methylphenylcarbamate) onto silica. These CSPs showed excellent enantiomer-resolving ability for various chiral analytes, indicating the compound’s significance in analytical chemistry and material science .
Environmental Science Applications
While specific applications of 3-Chloro-5-(chloromethyl)-2-methoxypyridine in environmental science were not directly found, its derivatives are extensively used in the development of environmentally friendly agrochemicals. The focus on fluorinated organic chemicals, including TFMP derivatives, is growing due to their impact on biological activities and physical properties of compounds, which can be leveraged for environmental benefits .
Biochemistry Applications
In biochemistry, the benzylic position of compounds like 3-Chloro-5-(chloromethyl)-2-methoxypyridine is crucial for synthetic transformations. Reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, are important for the synthesis of various biochemically relevant compounds .
Pharmacology Applications
The chiral nature of 3-Chloro-5-(chloromethyl)-2-methoxypyridine derivatives is exploited in pharmacology for the separation of enantiomers. This is critical since enantiomers can have different pharmacological, toxicological, and metabolic profiles. The development of novel CSPs with high enantioselectivity for the separation of a wide range of chiral drugs is a research hotspot, and derivatives of the compound play a key role in this area .
Propiedades
IUPAC Name |
3-chloro-5-(chloromethyl)-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-7-6(9)2-5(3-8)4-10-7/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCQLBTVVVCJFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201260126 | |
| Record name | 3-Chloro-5-(chloromethyl)-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201260126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(chloromethyl)-2-methoxypyridine | |
CAS RN |
1227516-74-6 | |
| Record name | 3-Chloro-5-(chloromethyl)-2-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227516-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-(chloromethyl)-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201260126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-5-(chloromethyl)-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{[(Cyclopropylmethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488431.png)



![3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1488436.png)
![3-(azetidin-3-yl)-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1488437.png)
![1-({[(Oxolan-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488439.png)

![(3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1488444.png)


